2-[3-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
Chemical Structure and Functional Groups The compound 2-[3-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione (hereafter referred to by its full systematic name) features a unique hybrid structure combining a 1,2,4-triazole ring with a sulfanylidene (C=S) substituent and a 2,3-dihydro-isoindole-1,3-dione moiety. The molecular formula is C₁₉H₁₆N₄O₂S, with a propyl linker bridging the triazole and isoindole-dione groups (Figure 1, derived from structural data in ).
For example, triazole-thione derivatives are often prepared by reacting sodium ethoxide with halogenated precursors, as seen in related syntheses of sulfonylphenyl-triazole compounds . Structural characterization likely employs NMR spectroscopy (¹H, ¹³C) and X-ray crystallography using tools like SHELXL or ORTEP-III for refinement.
Properties
IUPAC Name |
2-[3-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c24-17-14-9-4-5-10-15(14)18(25)22(17)12-6-11-16-20-21-19(26)23(16)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQHRDNGZDLTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole ring. One common method is the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process is optimized to maximize yield and minimize by-products. Purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form derivatives with different functional groups.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Derivatives with reduced sulfur or nitrogen atoms.
Substitution: : Nitrophenyl or halophenyl derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, we compare it with structurally or functionally related molecules, focusing on triazole derivatives , sulfanylidene-containing compounds , and isoindole-dione hybrids .
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- The absence of sulfonyl groups may reduce solubility compared to sulfonyl analogs .
- Isoindole-dione vs. Macrocyclic Systems : The isoindole-dione group distinguishes the compound from macrocyclic systems like rapamycin analogs. While rapamycin derivatives exhibit conformational flexibility critical for binding FKBP12, the rigid isoindole-dione may restrict binding modes .
Physicochemical Properties
- Solubility and Stability : The target compound’s combination of polar (C=O, C=S) and hydrophobic (phenyl, propyl) groups suggests moderate solubility in polar aprotic solvents (e.g., DMSO). This contrasts with sulfonyl-triazoles, which exhibit higher aqueous solubility due to the sulfonyl group’s polarity .
- Hydrogen Bonding: The isoindole-dione’s carbonyl groups and triazole-thione’s sulfur atom provide multiple H-bonding sites, akin to the hydrogen-bonding networks observed in triazolinone herbicides .
Biological Activity
The compound 2-[3-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule that exhibits significant biological activity. This article reviews its synthesis, structural characteristics, and biological properties, particularly focusing on its potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 364.42 g/mol. The structure includes a triazole ring and an isoindole moiety, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring through the reaction of hydrazine derivatives with carbon disulfide and subsequent cyclization with aldehydes or ketones. The isoindole component is synthesized through cyclization reactions involving suitable precursors.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit notable antimicrobial properties. For instance, derivatives similar to the target compound have shown activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis . The presence of the sulfanylidene group enhances this activity by potentially disrupting microbial cell walls or interfering with metabolic pathways .
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazole derivatives. For example, certain related compounds have demonstrated cytotoxic effects on human cancer cell lines such as cervical and bladder cancer cells, with IC50 values ranging from 2.38 to 3.77 µM . These compounds induce apoptosis in cancer cells, suggesting that the target compound may also possess similar antitumor properties.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Preliminary studies suggest moderate inhibition of carbonic anhydrase-II, a key enzyme involved in numerous physiological processes . The structure-activity relationship indicates that modifications to the triazole or isoindole moieties could enhance inhibitory potency.
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of a series of triazole derivatives on different cancer cell lines. The results indicated that modifications in substituents significantly impacted their IC50 values and selectivity towards specific cancer types .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of related triazole compounds against a panel of pathogens. Results showed that compounds with specific functional groups exhibited enhanced activity against gram-positive bacteria .
Data Table: Biological Activity Overview
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a 1,2,4-triazole-5-thione moiety linked via a propyl chain to an isoindole-1,3-dione group. The sulfanylidene group (C=S) in the triazole ring enhances electrophilic reactivity, while the isoindole-dione contributes to π-π stacking interactions. These features suggest potential for nucleophilic substitution at the sulfur site and non-covalent interactions in supramolecular assemblies .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves:
- Step 1 : Cyclocondensation of phenyl hydrazine with carbon disulfide to form the 1,2,4-triazole-5-thione core.
- Step 2 : Alkylation of the triazole sulfur with 3-bromopropylphthalimide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Intermediate Research Questions
Q. How can experimental design (DOE) optimize reaction conditions for synthesizing this compound?
Use a Box-Behnken design to evaluate three critical factors: temperature (60–100°C), reaction time (12–24 hours), and molar ratio of reactants (1:1 to 1:1.5). Response surface methodology (RSM) can identify optimal conditions for yield maximization while minimizing side products like disulfide byproducts .
Q. What spectroscopic techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves bond lengths (e.g., C=S at ~1.67 Å) and confirms the thione tautomer over thiol .
- IR spectroscopy : Peaks at ~1250 cm⁻¹ (C=S stretch) and ~1700 cm⁻¹ (isoindole-dione C=O) .
- NMR : ¹H NMR shows distinct signals for the propyl linker (δ 1.8–2.2 ppm) and isoindole aromatic protons (δ 7.5–8.1 ppm) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reaction pathways for derivatives of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates activation energies for sulfur-centered reactions (e.g., alkylation or oxidation). Transition state analysis identifies intermediates, such as a thiyl radical during oxidation, which can be validated experimentally via EPR spectroscopy .
Q. How should researchers address contradictions in experimental data (e.g., unexpected byproducts during synthesis)?
- Hypothesis testing : Use LC-MS to detect disulfide dimerization byproducts, which may form under oxidative conditions.
- Mechanistic validation : Introduce radical scavengers (e.g., TEMPO) to suppress disulfide formation.
- Computational feedback : Compare experimental outcomes with predicted reaction pathways from quantum mechanical calculations .
Q. What strategies enhance the compound’s stability in solution for biological assays?
- Solvent selection : Use aprotic solvents (e.g., DMSO) to prevent hydrolysis of the isoindole-dione group.
- pH control : Maintain pH >7 to avoid acid-catalyzed degradation of the triazole-thione moiety.
- Additives : Include 1 mM EDTA to chelate trace metal ions that promote oxidation .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for this compound’s bioactivity?
- Core modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance electrophilicity.
- Linker variation : Test ethylene vs. propylene chains to assess flexibility effects on target binding.
- Validation : Use isothermal titration calorimetry (ITC) to quantify binding affinity with target enzymes (e.g., carbonic anhydrase) .
Q. What advanced separation techniques purify this compound from complex mixtures?
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) to resolve isomers.
- Countercurrent chromatography (CCC) : Employ a hexane/ethyl acetate/methanol/water solvent system for large-scale purification without silica gel adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
